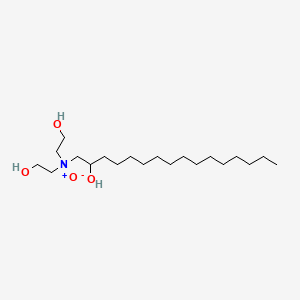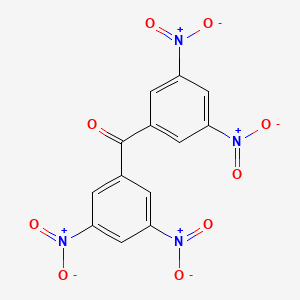
Dodecylhydroxyoxostannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecylhydroxyoxostannane, also known as dodecyl-hydroxy-oxotin, is a heterocyclic organic compound with the molecular formula C₁₂H₂₆O₂Sn and a molecular weight of 321.04364 g/mol . This compound is characterized by the presence of a tin atom bonded to a dodecyl group and a hydroxy group, making it a unique organotin compound.
Vorbereitungsmethoden
The synthesis of dodecylhydroxyoxostannane typically involves the reaction of dodecyl alcohol with tin(IV) oxide under specific conditions. The reaction is usually carried out in an organic solvent such as toluene, with the addition of a catalyst like hydrochloric acid to facilitate the reaction. The mixture is heated under reflux conditions to ensure complete reaction, and the product is then purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Dodecylhydroxyoxostannane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form dodecylstannonic acid.
Reduction: It can be reduced to form dodecylstannane.
Substitution: this compound can undergo substitution reactions where the hydroxy group is replaced by other functional groups such as halides or alkoxides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Dodecylhydroxyoxostannane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of organotin compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Wirkmechanismus
The mechanism of action of dodecylhydroxyoxostannane involves its interaction with cellular components. The tin atom in the compound can form coordination complexes with various biomolecules, disrupting their normal function. This can lead to the inhibition of enzyme activity, interference with cell membrane integrity, and induction of oxidative stress. The molecular targets and pathways involved in these effects are still under investigation, but they are believed to include key enzymes and signaling pathways in cells .
Vergleich Mit ähnlichen Verbindungen
Dodecylhydroxyoxostannane can be compared with other organotin compounds such as:
Tributyltin oxide: Known for its use as a biocide in marine paints.
Triphenyltin hydroxide: Used as a fungicide in agriculture.
Dibutyltin dilaurate: Commonly used as a catalyst in the production of polyurethane foams.
What sets this compound apart is its unique structure, which combines a long alkyl chain with a hydroxy group and a tin atom, providing distinct chemical and physical properties that make it suitable for specific applications .
Eigenschaften
CAS-Nummer |
29134-69-8 |
|---|---|
Molekularformel |
C12H26O2Sn |
Molekulargewicht |
321.04 g/mol |
IUPAC-Name |
dodecyl-hydroxy-oxotin |
InChI |
InChI=1S/C12H25.H2O.O.Sn/c1-3-5-7-9-11-12-10-8-6-4-2;;;/h1,3-12H2,2H3;1H2;;/q;;;+1/p-1 |
InChI-Schlüssel |
QXPASJXPZNHYCQ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[Sn](=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



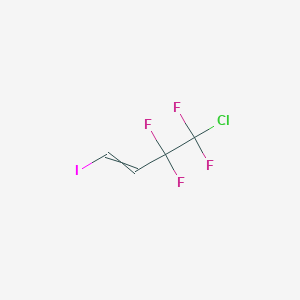
![3,4-dichloro-1,5,6,7-tetrahydro-2H-Cyclopenta[b]pyridin-2-one](/img/structure/B13735527.png)
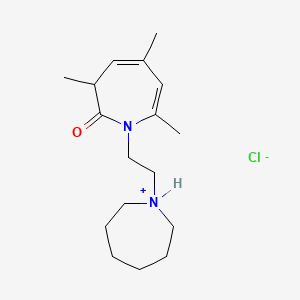

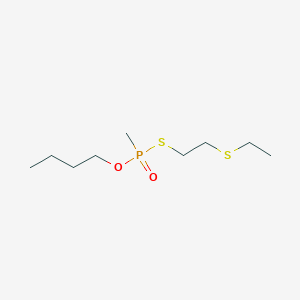
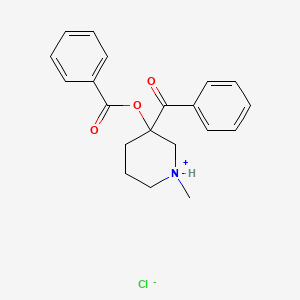

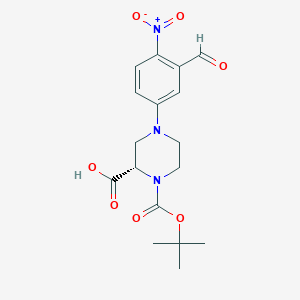
![4-[bis(2-iodoethyl)amino]benzoic acid](/img/structure/B13735572.png)


